molecular formula C19H21ClFN3O4S B11283057 N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide

Cat. No.: B11283057
M. Wt: 441.9 g/mol
InChI Key: PQPXQYQPIVSAIA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features a benzyl group substituted with a fluorine atom and a phenyl ring substituted with chlorine and methoxy groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable dithiocarbamate with a chloramine derivative under controlled conditions. This reaction typically requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the thiadiazine intermediate with a benzyl halide, such as 2-fluorobenzyl chloride, in the presence of a base like potassium carbonate.

    Acetylation: The final step involves the acetylation of the thiadiazine derivative with an acylating agent such as acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agents and conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, the compound’s potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide can be compared with other thiadiazine derivatives, such as:

    N-(4-chlorophenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(3-methoxyphenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(3-chloro-4-methoxyphenyl)-2-[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide: Similar structure but with a different substitution pattern on the benzyl group.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

Molecular Formula

C19H21ClFN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide

InChI

InChI=1S/C19H21ClFN3O4S/c1-28-18-8-7-15(11-16(18)20)22-19(25)13-24-10-4-9-23(29(24,26)27)12-14-5-2-3-6-17(14)21/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,22,25)

InChI Key

PQPXQYQPIVSAIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F)Cl

Origin of Product

United States

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